REACTION_SMILES
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[BH4-:21].[C:1](#[N:2])[c:3]1[cH:4][cH:5][cH:6][c:7]2[c:12]1[CH2:11][C:10](=[O:13])[CH2:9][CH2:8]2.[CH2:14]([CH2:15][CH3:16])[NH:17][CH2:18][CH2:19][CH3:20].[Na+:22]>>[C:1](#[N:2])[c:3]1[cH:4][cH:5][cH:6][c:7]2[c:12]1[CH2:11][CH:10]([N:17]([CH2:14][CH2:15][CH3:16])[CH2:18][CH2:19][CH3:20])[CH2:9][CH2:8]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[BH4-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1cccc2c1CC(=O)CC2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCNCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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CCCN(CCC)C1CCc2cccc(C#N)c2C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |